5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Overview
Description
The compound “5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide” is a complex organic molecule. It contains several functional groups, including an indenyl group, a triazolopyrimidinyl group, and a methyl sulfide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indenyl group would form a five-membered ring, while the triazolopyrimidinyl group would form a six-membered ring with alternating single and double bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the indenyl group might undergo electrophilic aromatic substitution reactions, while the triazolopyrimidinyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazolopyrimidinyl group might increase its solubility in polar solvents, while the nonpolar indenyl and methyl sulfide groups might increase its solubility in nonpolar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in novel synthesis processes, like the creation of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones using eco-friendly catalysts (Gomha & Riyadh, 2015).
- It's used in the synthesis of various derivatives for crystal structure and spectroscopic characterization, as observed in the creation of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate (Lahmidi et al., 2019).
Chemical Reactions and Mechanisms
- This compound is a subject of study in the formylation of similar chemical structures under specific conditions, contributing to the understanding of organic synthesis processes (Lipson et al., 2012).
- Research also explores its reactions with hydroxylamine and hydrazine, leading to the formation of complex chemical structures (Desenko et al., 1998).
Potential Medical and Biological Applications
- Analogous structures have been synthesized to evaluate their tuberculostatic activity, indicating potential medicinal applications (Titova et al., 2019).
- Some derivatives show promising results as potent, orally active angiotensin II receptor antagonists, which could have significant implications in hypertension management (Nicolaï et al., 1994).
Advanced Analysis and Theoretical Studies
- Advanced analysis methods like DFT calculations and NMR studies are utilized for understanding the stability and properties of these compounds, as seen in the study of [1,2,4]-triazolo[1,5-a]pyrimidines (Salgado et al., 2011).
Antimicrobial Activities
- Some synthesized derivatives containing this structure have been evaluated for their antimicrobial activities, indicating potential uses in combating bacterial and fungal infections (Gomha et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
The compound contains a triazole moiety, which is known to show versatile biological activities due to its ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
Derivatives of triazole and indole, both present in the compound, have been reported to possess various biological activities such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
It’s known that the presence of a triazole ring in a compound can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties . This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.
Result of Action
Compounds containing a triazole moiety have been reported to show a broad range of biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects.
properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-20-15-17-14-16-13(7-8-19(14)18-15)12-6-5-10-3-2-4-11(10)9-12/h5-9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGWONONLDTYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC(=NC2=N1)C3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141203 | |
Record name | 5-(2,3-Dihydro-1H-inden-5-yl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide | |
CAS RN |
866050-32-0 | |
Record name | 5-(2,3-Dihydro-1H-inden-5-yl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866050-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,3-Dihydro-1H-inden-5-yl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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